Cotylenin A

Descripción

Origin and Historical Context

Cotylenin A was first isolated in 1970 from the culture filtrate of a fungus, identified as Cladosporium sp. 501-7W. rsc.orgtandfonline.com Initially, it was characterized as a plant growth regulator with cytokinin-like activity, capable of stimulating the growth of cotyledons (the embryonic leaves in seed-bearing plants). acs.orgnih.gov This discovery placed it among a unique class of molecules with potent effects on plant development. However, a significant challenge has shaped the trajectory of this compound research: the original producing fungal strain lost its ability to proliferate during preservation. waseda.jpnews-medical.nettandfonline.comnih.gov This dearth of supply from natural sources has made chemical synthesis and biosynthetic studies not just academic challenges but crucial endeavors to enable further biological investigation. rsc.orgacs.org

Classification within Fusicoccane Diterpene Glycosides

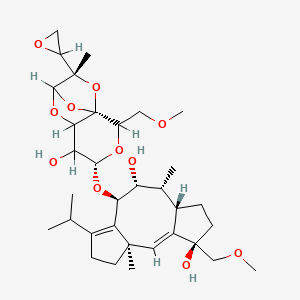

This compound is a member of the fusicoccane family of diterpene glycosides. rsc.orgnaturalproducts.netnaturalproducts.netnih.gov Its chemical architecture is intricate, featuring a core aglycone known as cotylenol (B1246887). This core is built upon a distinctive 5-8-5 tricyclic carbocyclic ring system, a structure that presents a significant challenge for chemical synthesis. rsc.orgwaseda.jpresearchgate.net Attached to this complex diterpene scaffold is a uniquely structured, glucose-based sugar moiety, making this compound a glycoside. rsc.orgacs.orgwaseda.jp It is structurally related to other fusicoccanes like Fusicoccin (B1218859) A, but with key differences in its substitution pattern that confer distinct biological activities. nih.govnih.govnih.gov The complete stereostructure of this compound was definitively confirmed through methods including HMBC experiments and X-ray crystallography. tandfonline.comacs.orgnih.gov

Significance as a Bioactive Fungal Metabolite

The significance of this compound extends far beyond its role as a plant growth regulator. It has emerged as a highly significant bioactive molecule in biomedical research, primarily due to its potential as an anti-cancer agent. news-medical.netchemistryviews.org Research has shown that this compound can induce the differentiation of myeloid leukemia cells. rsc.orgnih.govwaseda.jpnih.gov This is a critical finding, as it suggests a therapeutic strategy focused on maturing cancer cells into non-proliferating, differentiated cells.

Furthermore, this compound has been observed to induce programmed cell death, or apoptosis, in various human cancer cell lines, including non-small cell lung carcinoma and retinoblastoma, and to suppress tumor growth. nih.govwaseda.jpnews-medical.net Its mode of action is particularly noteworthy; it functions as a molecular glue, stabilizing protein-protein interactions (PPIs) involving the 14-3-3 family of regulatory proteins. rsc.orgnih.govchemrxiv.org These proteins are crucial hubs in cellular signaling, and by stabilizing their interactions with cancer-relevant partners like the C-RAF kinase, this compound offers a novel mechanism for therapeutic intervention. nih.govchemrxiv.org

Overview of Research Trajectories

The research journey of this compound has followed a logical, albeit challenging, path dictated by its unique properties and supply limitations.

Initial Discovery and Structural Elucidation: The first phase of research in the 1970s focused on the isolation of this compound from its fungal source and the initial characterization of its plant growth-regulating activities. rsc.orgacs.org This was followed by intensive efforts to determine its complex chemical structure, which was eventually confirmed in the late 1990s. tandfonline.comnih.gov

Exploration of Biomedical Potential: As the structure became known, research pivoted to explore its broader biological activities. This led to the discovery of its potent differentiation-inducing effects on leukemia cells and its anti-tumor properties against various solid tumors, often in combination with other agents like interferon-α. rsc.orgwaseda.jpnih.gov

Mechanistic Studies: A key trajectory has been the elucidation of its molecular mechanism of action. This research identified this compound as a stabilizer of 14-3-3 protein-protein interactions, providing a structural basis for its potent bioactivities and distinguishing it from related compounds like Fusicoccin A. tandfonline.comnih.gov

Total Synthesis and Biosynthesis: The loss of the producing fungal strain created a critical need for a sustainable supply. This spurred significant efforts in the field of organic chemistry, culminating in the first total synthesis of this compound, reported in 2020. waseda.jpchemistryviews.org This breakthrough not only provides access to the molecule but also allows for the creation of novel analogs for further study. waseda.jp Concurrently, recent research has focused on identifying the biosynthetic gene cluster responsible for producing cotylenins, paving the way for production through synthetic biology approaches. rsc.orgchemrxiv.org

Data Tables

Table 1: Key Research Milestones for this compound

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1970 | Isolation of this compound from Cladosporium sp. 501-7W | First identification as a plant growth regulator. | rsc.orgtandfonline.com |

| 1997 | Reported to induce differentiation in myeloid leukemia cells | Opened the door to anti-cancer research. | rsc.orgchemrxiv.org |

| 1998 | Complete stereostructure confirmed by X-ray crystallography | Provided the exact chemical architecture for further study. | tandfonline.comnih.govnih.gov |

| 2009 | Crystal structure in complex with 14-3-3 protein published | Elucidated the molecular mechanism as a protein-protein interaction stabilizer. | nih.gov |

| 2020 | First total synthesis of this compound reported | Overcame the supply issue from the natural source and enabled analog synthesis. | waseda.jpnews-medical.netchemistryviews.org |

Table 2: Profile of this compound Bioactivity

| Biological Activity | Target/System | Observed Effect | Reference(s) |

|---|---|---|---|

| Plant Growth Regulation | Higher plants (e.g., Chinese cabbage) | Stimulates growth of cotyledons; cytokinin-like activity. | acs.orgnih.gov |

| Leukemia Cell Differentiation | Human myeloid leukemia cells (e.g., HL-60) | Induces differentiation into mature, non-proliferating cells. | rsc.orgwaseda.jpmedchemexpress.com |

| Anti-tumor Activity | Human cancer cell lines (e.g., lung, ovarian, retinoblastoma) | Induces apoptosis (programmed cell death) and suppresses tumor growth. | nih.govwaseda.jpnews-medical.net |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

12708-37-1 |

|---|---|

Fórmula molecular |

C33H50O11 |

Peso molecular |

622.7 g/mol |

Nombre IUPAC |

(1R,2E,4R,7S,8R,9R,10R)-10-[[(1S,2R,4S,5R,6R,8S,9S)-5-hydroxy-2-(methoxymethyl)-9-methyl-9-[(2S)-oxiran-2-yl]-3,7,10,11-tetraoxatricyclo[6.2.1.01,6]undecan-4-yl]oxy]-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9-diol |

InChI |

InChI=1S/C33H50O11/c1-16(2)18-8-10-30(4)12-20-19(9-11-32(20,36)15-38-7)17(3)24(34)26(23(18)30)41-28-25(35)27-33(22(40-28)13-37-6)43-29(42-27)31(5,44-33)21-14-39-21/h12,16-17,19,21-22,24-29,34-36H,8-11,13-15H2,1-7H3/b20-12+/t17-,19+,21+,22-,24-,25-,26-,27-,28-,29+,30-,31+,32+,33-/m1/s1 |

Clave InChI |

SMQRKTIIIYTOTN-XWJJHAMOSA-N |

SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C5C6(C(O4)COC)OC(O5)C(O6)(C)C7CO7)O)C(C)C)C)(COC)O |

SMILES isomérico |

C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]5[C@]6([C@H](O4)COC)O[C@H](O5)[C@](O6)(C)[C@@H]7CO7)O)C(C)C)C)(COC)O |

SMILES canónico |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C5C6(C(O4)COC)OC(O5)C(O6)(C)C7CO7)O)C(C)C)C)(COC)O |

Sinónimos |

cotylenin A |

Origen del producto |

United States |

Biosynthetic Pathways and Production Strategies

Challenges in Natural Production and Supply Limitation

The advancement of research and therapeutic application of Cotylenin A has been significantly hindered by challenges in its natural production. The primary source of this potent biomolecule, the fungal strain Cladosporium sp. 501-7W, has presented a critical bottleneck in maintaining a sustainable supply.

A major setback in the natural sourcing of this compound is the loss of viability of the original producing organism. The fungal strain Cladosporium sp. 501-7W, initially identified as the natural producer of this compound, has lost its ability to proliferate in culture. nih.gov This cessation of growth has been a persistent issue for over a decade, effectively cutting off the primary fermentation-based supply route for the compound. nih.gov The genus Cladosporium is known for its wide distribution in various environments, but the specific strain 501-7W held the unique capability for this compound biosynthesis. nih.govnih.govresearchgate.net

The halt in natural production has created a significant supply and accessibility problem, which in turn has hampered research progress. nih.gov The limited availability of this compound has made it difficult for scientists to conduct extensive studies to fully understand its mechanism of action and to explore its structure-activity relationships for optimizing potency and selectivity. nih.gov Consequently, researchers have been forced to rely on complex and often low-yield alternatives, such as multi-step total chemical synthesis or semisynthesis from related compounds like fusicoccin (B1218859) A, to obtain the necessary material for investigation. nih.gov This supply issue is a critical barrier to advancing the cotylenin chemotype towards potential therapeutic applications. nih.gov

Elucidation of the Biosynthetic Gene Cluster (cty cluster)

Recent breakthroughs in genomics and synthetic biology have led to the identification and functional characterization of the biosynthetic gene cluster responsible for this compound production. chemrxiv.orgchemrxiv.org This cluster, termed the "cty cluster," contains the essential genetic blueprint for the enzymatic machinery that assembles the complex diterpene glycoside structure of cotylenins. chemrxiv.org The elucidation of this cluster opens new avenues for producing this compound and its derivatives through heterologous expression and metabolic engineering, bypassing the limitations of the original fungal strain. chemrxiv.org

The cty gene cluster houses a collection of genes encoding the enzymes required for the stepwise synthesis of the cotylenin scaffold and its subsequent modifications. Through heterologous expression and functional characterization, researchers have begun to assign specific roles to these key genes. chemrxiv.org The investigation into the cty cluster has successfully unveiled the biosynthetic pathways for several natural cotylenins, including precursors to this compound such as cotylenin E, I, F, and C. chemrxiv.org

The assembly and decoration of the core cotylenin structure are managed by specific classes of enzymes encoded within the cty cluster. These enzymes are crucial for adding the sugar moiety and other functional groups that are vital for the compound's bioactivity. chemrxiv.orgchemrxiv.org

Glycosyltransferases : These enzymes are responsible for attaching the sugar moiety to the diterpene core, a critical step in the formation of the glycoside structure of this compound. chemrxiv.org

Methyltransferases : A key gene identified as ctyE encodes a methyltransferase. These enzymes catalyze the addition of methyl groups to the molecule, a common modification in natural product biosynthesis that can influence biological activity. chemrxiv.org

Prenyltransferases : The prenyltransferase CtyJ is responsible for catalyzing the prenylation of a hydroxyl group on the glycoside portion of the molecule. This addition of a prenyl group is another key modification in the cotylenin biosynthetic pathway. chemrxiv.org

A particularly significant discovery within the cty cluster is the function of the cytochrome P450 enzyme, CtyA. chemrxiv.org This enzyme exhibits multifunctional oxidation activity, specifically targeting the prenyl group attached to the cotylenin intermediate. chemrxiv.orgchemrxiv.org CtyA is capable of performing sequential oxidation steps on this group, a crucial transformation in the maturation of the final this compound molecule. chemrxiv.org This finding highlights the sophisticated enzymatic machinery involved in generating the complex and bioactive architecture of cotylenins. chemrxiv.org

Biosynthesis of Cotylenin Analogue Intermediates

The production of this compound, a diterpene glycoside with significant therapeutic potential as a stabilizer of 14-3-3 protein-protein interactions (PPIs), involves a complex biosynthetic pathway. nih.govrsc.org The elucidation of the cotylenin biosynthetic gene cluster (cty) has enabled the characterization of key intermediates and the enzymes responsible for their formation. rsc.orgrsc.org This understanding has paved the way for reconstructing the biosynthetic pathways of various natural cotylenin analogues. nih.gov

The biosynthesis of cotylenins begins with the formation of the characteristic 5-8-5 tricyclic ring system of the diterpene aglycone, cotylenol (B1246887). nih.govrsc.org Subsequent modifications, particularly glycosylation and further decorations of the sugar moiety, are critical for generating the diverse range of cotylenin analogues. rsc.org Research has identified several key enzymes from the cty gene cluster that catalyze these transformations. rsc.orgchemrxiv.org

The pathways for Cotylenin C, E, F, and I involve sequential enzymatic modifications of the cotylenol scaffold. A central enzyme in this process is the multifunctional cytochrome P450, CtyA, which performs various oxidation reactions. rsc.orgchemrxiv.org Other crucial enzymes include a glycosyltransferase, which attaches the initial sugar unit, as well as methyltransferases and prenyltransferases that further modify the saccharide moiety. rsc.orgchemrxiv.org

The total biosynthesis of Cotylenin C, F, I, and E has been successfully achieved through heterologous expression of the identified biosynthetic genes, confirming the roles of these enzymes in producing specific intermediates. nih.govrsc.org

Table 1: Key Enzymes in the Biosynthesis of Cotylenin Intermediates

| Enzyme Class | Specific Enzyme (from cty cluster) | Function in Pathway | Reference |

| Cytochrome P450 | CtyA | Multifunctional oxidation of the diterpene core | rsc.org |

| Glycosyltransferase | CtyB (example) | Attachment of the initial saccharide moiety to cotylenol | rsc.org |

| Methyltransferase | CtyM (example) | Methylation of the saccharide unit | rsc.org |

| Prenyltransferase | CtyP (example) | Prenylation of the saccharide unit | rsc.org |

A significant finding from the elucidation of the cotylenin biosynthetic pathway is the correlation between structural elaboration and biological activity. rsc.orgchemrxiv.org Studies have demonstrated that the biosynthetic intermediates exhibit progressively enhanced stabilizing effects on 14-3-3 PPIs as they are sequentially modified. nih.govrsc.org

This suggests an evolutionary optimization of bioactivity within the pathway, where each enzymatic step contributes to a more potent final molecule. chemrxiv.orgchemrxiv.org The modifications to the saccharide moiety, in particular, have been highlighted as crucial for the observed increase in bioactivity. nih.govrsc.org While the core cotylenol structure provides a foundational scaffold, the intricate decorations on the sugar are what fine-tune the molecule's ability to act as a "molecular glue" for 14-3-3 proteins. nih.govnih.gov This step-wise enhancement underscores the importance of the complete biosynthetic machinery in producing a highly active natural product. rsc.orgchemrxiv.org

Table 2: Bioactivity of Cotylenin Biosynthetic Intermediates

| Compound | Biosynthetic Stage | Relative 14-3-3 PPI Stabilization Activity | Reference |

| Cotylenol | Aglycone Core | Low | nih.gov |

| Cotylenin I | Early Glycosylated Intermediate | Moderate | rsc.org |

| Cotylenin C/F | Mid-stage Intermediates | High | nih.govrsc.org |

| This compound | Final Product (hypothesized) | Very High | nih.gov |

Synthetic Biology Approaches for Production

The limited supply of this compound from its native producer, which has lost its ability to proliferate in culture, has necessitated the development of alternative production strategies. rsc.orgnih.gov Synthetic biology offers a powerful toolkit to overcome this limitation through the engineering of microbial hosts for efficient and scalable production. beilstein-journals.orglbl.gov

A primary strategy for producing cotylenins is the heterologous expression of their biosynthetic gene cluster in a well-characterized and easily culturable host organism. beilstein-journals.org The filamentous fungus Aspergillus oryzae has been successfully engineered as a host for this purpose. nih.govbeilstein-journals.org By introducing the cty gene cluster into an A. oryzae strain, researchers have achieved the production of key intermediates like Cotylenin C and F. nih.gov

This approach not only provides a renewable source for these compounds but also serves as a platform to verify the function of the biosynthetic genes and to produce intermediates that are difficult to isolate from the native source. rsc.orgchemrxiv.org Engineering the biosynthetic pathway of related compounds, such as brassicicenes, in A. oryzae has also been used as a strategy to produce the cotylenol aglycone, demonstrating the versatility of this host for fusicoccane diterpenoid production. nih.govbeilstein-journals.org

The enzymatic machinery of the cotylenin pathway can be harnessed to create novel, "unnatural" derivatives with potentially improved or altered biological activities. rsc.orgchemrxiv.org This field, known as combinatorial biosynthesis, involves the rational mixing and matching of biosynthetic enzymes or the exploitation of enzyme substrate promiscuity. chemrxiv.orgnih.gov

By leveraging the substrate flexibility of enzymes within the cotylenin pathway, researchers have successfully created a novel, unnatural Cotylenin derivative. nih.govrsc.org This was achieved by using enzymes as catalytic tools to expand the structural diversity of the diterpene glycosides produced in the heterologous host. rsc.orgchemrxiv.org This approach demonstrates the potential to go beyond the replication of natural products and to engineer molecules with tailored properties by combining elements from different but homologous biosynthetic gene clusters. nih.govchemrxiv.org

To move from laboratory-scale production to industrially viable manufacturing, the yield of this compound and its analogues in heterologous hosts must be optimized. Metabolic engineering provides the strategies to achieve this by rationally modifying the host's cellular metabolism. lbl.govnih.gov

Key strategies for enhancing the yield of terpene-based products like cotylenins include:

Increasing Precursor Supply: Engineering the host to overproduce the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), can significantly boost the final product titer. beilstein-journals.org

Optimizing Gene Expression: Placing the biosynthetic genes under the control of strong, inducible promoters can increase the concentration of the necessary enzymes.

Fermentation Process Optimization: Fine-tuning fermentation conditions such as medium composition, pH, and aeration can dramatically improve the productivity of the engineered strain. chemrxiv.orgnih.gov For example, optimizing fermentation conditions for a related compound in A. oryzae led to a yield of 30 mg/L. chemrxiv.org

These metabolic engineering approaches, often guided by systems biology tools, are crucial for developing robust and efficient microbial cell factories for the sustainable production of cotylenins. lbl.govnih.gov

Chemical Synthesis of Cotylenin a and Its Aglycone

Total Synthesis Approaches

The journey to synthesize Cotylenin A has been marked by strategic ingenuity, with researchers developing novel methods to tackle its structural complexities.

The first complete enantioselective total synthesis of (+)-Cotylenin A was reported by Nakada and colleagues, a significant milestone in natural product synthesis. acs.orgwaseda.jpnih.gov This synthesis was achieved in 25 steps for the longest linear sequence, starting from geraniol. rsc.orgacs.org

A convergent approach was central to the successful synthesis of this compound. acs.orgacs.orgresearchgate.net The molecule was retrosynthetically disconnected into three key fragments: an A-ring fragment, a C-ring fragment, and a sugar moiety fragment. researchgate.net

The A-ring fragment was prepared using a catalytic asymmetric intramolecular cyclopropanation developed in the Nakada laboratory. acs.orgnih.govacs.org The C-ring fragment was synthesized from a known chiral compound through a modified acyl radical cyclization. acs.orgnih.govacs.org These two cyclopentane (B165970) derivatives were then brought together using an Utimoto coupling reaction, a powerful method for carbon-carbon bond formation. acs.orgnih.govacs.org This convergent strategy allowed for the efficient and rapid assembly of the core tricyclic framework of the molecule. researchgate.net

More recent synthetic efforts towards the aglycone, Cotylenol (B1246887), have also employed convergent strategies, such as the union of two cyclopentene (B43876) fragments via an allylative coupling or a Liebeskind-Srogl fragment coupling. researchgate.netnih.gov

The defining feature of this compound is its 5-8-5 tricyclic carbocyclic core. researchgate.net The construction of this framework, particularly the central eight-membered ring, presented a major hurdle. After the coupling of the A and C rings, a palladium-mediated intramolecular cyclization was employed to forge the formidable eight-membered ring. acs.orgnih.govacs.org This reaction was crucial for the efficient construction of the cyclooctane (B165968) ring. acs.org The stereochemistry of the numerous hydroxyl groups on the scaffold was carefully controlled throughout the synthesis, with a newly developed modified reducing reagent, Me₄NBH(O₂CⁱPr)₃, playing a key role in the stereoselective reduction of a ketone to an alcohol. researchgate.netnih.govacs.org

The final stage of the total synthesis involved the attachment of the unique sugar moiety to the aglycone, Cotylenol. This was not a trivial step, as common glycosylation methods proved ineffective, often leading to the decomposition of the complex sugar fragment. acs.org Success was ultimately achieved using a protocol developed by Wan's group, which involves a rhodium-catalyzed sulfonium (B1226848) ylide formation followed by a Brønsted-acid-catalyzed glycosylation. chemistryviews.orgacs.orgacs.org This method allowed for the successful coupling of the intricate sugar fragment to the C9 hydroxyl group of the aglycone, completing the total synthesis of this compound. researchgate.netacs.org The synthesis of the sugar moiety itself was a challenge, prepared for the first time through consecutive carbon-oxygen bond-forming reactions culminating in an epoxide opening reaction. researchgate.net

The synthesis of this compound is fraught with challenges, primarily stemming from the intricate and sterically congested nature of its molecular architecture.

The construction of the central eight-membered ring is widely recognized as one of the most difficult aspects of synthesizing fusicoccane diterpenoids like this compound. waseda.jpnih.gov Various strategies have been explored to tackle this challenge, including ring-closing metathesis (RCM), Nozaki-Hiyama-Kishi (NHK) cyclization, and radical cyclization. nih.gov

In the seminal total synthesis by Nakada, a palladium-catalyzed intramolecular alkenylation of a methyl ketone was employed. acs.orgresearchgate.net While this method had proven effective in the synthesis of other complex molecules like taxol, initial attempts with the this compound intermediate were unsuccessful. acs.orgresearchgate.net This highlights the unique challenges posed by the specific substrate in the this compound synthesis. Ultimately, a palladium-mediated cyclization of a triflate intermediate successfully yielded the desired cyclooctane. thieme-connect.com Other approaches to the 5-8-5 core have utilized a tandem Claisen-ene cascade to establish the eight-membered ring. nih.gov

Strategic Challenges in Complex Structure Elaboration

Construction of Contiguous Stereogenic Centers

A significant hurdle in the synthesis of this compound is the precise establishment of multiple contiguous stereocenters, particularly the C8 and C9 diol on the central eight-membered ring. The construction of these centers after the formation of the main carbocyclic framework presents considerable difficulty. researchgate.net

One successful strategy involves the stereoselective reduction of an α-hydroxyketone precursor at the C8-C9 position. In a total synthesis effort, this transformation was achieved using a novel, specially developed reducing agent, Me₄NBH(O₂CⁱPr)₃, to yield the required trans-1,2-diol with high selectivity. researchgate.netacs.org This late-stage installation of the diol circumvents the challenges of carrying these sensitive functional groups through multiple synthetic steps.

Other approaches establish stereochemistry in the fragments before they are combined. For instance, a convergent synthesis utilized a catalytic asymmetric intramolecular cyclopropanation to prepare the A-ring fragment and an acyl radical cyclization starting from a known chiral aldehyde to form the C-ring fragment, thereby embedding the required stereochemical information early in the synthesis. researchgate.netresearchgate.net

Aglycone Synthesis (Cotylenol)

The aglycone of this compound, known as Cotylenol, is a bioactive molecule in its own right and a key target for total synthesis. nih.gov Its complex 5-8-5 tricyclic carbon framework has been the subject of several distinct synthetic campaigns.

Total Synthesis of Cotylenol

Multiple total syntheses of (-)-Cotylenol have been reported, each employing a unique strategy to assemble the core structure. One of the most concise routes achieves the synthesis in a 10-step asymmetric sequence. nih.govresearchgate.net A key feature of this approach is a tandem Claisen-ene cascade reaction to construct the central eight-membered ring. researchgate.net

A convergent synthesis developed by Shenvi and coworkers features several strategic reactions as summarized below. researchgate.netthieme-connect.comorganic-chemistry.org

| Reaction | Description | Reference |

| Liebeskind–Srogl Coupling | Unites the A-ring thioester and C-ring vinylboronic ester fragments, tolerating significant steric hindrance to form a highly congested ketone. | researchgate.netthieme-connect.com |

| Claisen Rearrangement / Ene Reaction | A tandem cascade sequence where a vinyl ether intermediate undergoes a Claisen rearrangement, followed by an intramolecular ene reaction to form the 5-8-5 tricyclic core. | thieme-connect.comorganic-chemistry.org |

| α-hydroxylation | Installs the final hydroxyl group on the enone intermediate using an oxaziridine (B8769555) reagent. | organic-chemistry.org |

Stereoselective Convergent Synthesis of the Aglycone Carbon Skeleton

The key transformations in this synthesis are outlined in the following table. thieme-connect.comgrafiati.comresearchgate.net

| Key Reaction | Purpose | Reference |

| Intramolecular Aldol Reaction | Forms an initial cyclopentane ring system. | thieme-connect.com |

| Aldol Coupling Reaction | Connects the two main fragments of the molecule. | thieme-connect.com |

| Ring-Closing Metathesis (RCM) | Constructs the central eight-membered ring from a diene precursor. | thieme-connect.com |

Another powerful convergent strategy involves the separate synthesis of the A-ring and C-ring fragments, which are then joined together. In a synthesis reported by Nakada and coworkers, the fragments were assembled via an Utimoto coupling reaction. researchgate.netresearchgate.netbeilstein-journals.org The crucial eight-membered B-ring was then formed through a palladium-mediated intramolecular cyclization. researchgate.netresearchgate.netbeilstein-journals.org

Semisynthetic Derivatization from Related Precursors

Given the challenges of de novo total synthesis, an alternative route to this compound and its analogues involves the chemical modification of structurally related, more readily available natural products. The fusicoccane diterpenoid Fusicoccin (B1218859) A is a common starting material for these semisynthetic efforts. nih.govacs.org A mimic of this compound has been successfully prepared from Fusicoccin A in a 14-step synthetic sequence. nih.govacs.orgchemrxiv.org This approach leverages the existing complex scaffold of the parent compound, allowing for the generation of valuable analogues for biological study without the need for a full total synthesis. dntb.gov.ua

Molecular Mechanisms of Action

Direct Molecular Target Identification

The primary molecular target of Cotylenin A is not a single protein but rather the interface between a 14-3-3 protein and its respective binding partner. rsc.orgmdpi.com Direct biochemical and structural studies have been pivotal in elucidating this mechanism, identifying 14-3-3 proteins as the central node for this compound's activity. nih.govthno.org

This compound is a potent stabilizer of 14-3-3 protein-protein interactions (PPIs). rsc.org The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed eukaryotic proteins that bind to phosphorylated serine or threonine motifs on a vast number of partner proteins. rsc.orgmit.edu These interactions are critical for a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis. mit.eduacs.org

By binding to the 14-3-3/client protein complex, this compound enhances the binding affinity and prolongs the duration of the interaction. mdpi.com This stabilizing effect is the cornerstone of its biological activity. The first 14-3-3 PPI stabilizer identified was the related natural product Fusicoccin-A, which was found to increase the affinity between the 14-3-3 protein and its partner, the plasma membrane H+-ATPase, by approximately 90-fold. mdpi.com this compound functions in a similar manner, locking the client protein in a 14-3-3-bound state, thereby modulating its function. rsc.org

The mechanism by which this compound stabilizes 14-3-3 PPIs is described as that of a "molecular glue". acs.orgresearchgate.netnih.gov This term reflects its ability to simultaneously interact with both the 14-3-3 protein and its phosphopeptide client, effectively bridging the two molecules. mdpi.com X-ray crystallography studies have provided a detailed structural basis for this mechanism, revealing that this compound fits into a pocket at the interface of the 14-3-3 protein and its bound partner. mdpi.comresearchgate.net This creates a ternary complex (14-3-3/Cotylenin A/client protein) that is significantly more stable than the binary 14-3-3/client complex alone. mdpi.com This molecular glue mechanism represents an attractive therapeutic strategy, as it allows for the specific stabilization of certain disease-relevant PPIs. acs.org

Impact on Intracellular Signaling Pathways

By stabilizing specific 14-3-3 PPIs, this compound can have profound effects on critical intracellular signaling cascades that govern cell fate decisions such as proliferation, survival, and differentiation.

A key signaling pathway modulated by this compound is the RAF kinase pathway, a central component of the Ras-RAF-MAPK signaling cascade. nih.govresearchgate.net C-RAF activity is tightly regulated by phosphorylation and its interaction with 14-3-3 proteins. acs.org Binding of 14-3-3 to phosphorylated sites in the N-terminal region of C-RAF is inhibitory, as it prevents C-RAF from being recruited to the plasma membrane by activated Ras. acs.orgnih.gov

This compound acts as a molecular glue for the interaction between 14-3-3 and the inhibitory phosphosites of C-RAF. nih.govacs.org Specifically, it stabilizes the binding of 14-3-3 to phospho-Serine 233 (pSer233) and phospho-Serine 259 (pSer259), but not to the activating site, pSer621. mdpi.comnih.gov This selective stabilization locks C-RAF in an inhibited, cytoplasmically-retained state, thereby suppressing downstream signaling. acs.orgnih.gov

| C-RAF Phosphorylation Site | Regulatory Role | Interaction with 14-3-3 | Effect of this compound |

|---|---|---|---|

| Ser233 | Inhibitory mdpi.comacs.org | Low-affinity 14-3-3 binding site mdpi.com | Stabilizes interaction with 14-3-3 nih.gov |

| Ser259 | Inhibitory mdpi.comacs.org | High-affinity 14-3-3 binding site mdpi.comnih.gov | Stabilizes interaction with 14-3-3 nih.gov |

| Ser621 | Activating nih.govacs.org | Promotes C-RAF activation acs.org | Does not stabilize interaction with 14-3-3 nih.gov |

This compound also exhibits a significant interplay with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, metabolism, and survival. spandidos-publications.commdpi.com While not appearing to directly target mTOR components, this compound demonstrates strong synergistic effects when combined with mTOR inhibitors, such as rapamycin. nih.govd-nb.infonih.gov

The mTOR inhibitor rapamycin can trigger a feedback loop that leads to the activation of the pro-survival kinase Akt. spandidos-publications.com Research indicates that this compound can counteract this rapamycin-induced Akt activation. spandidos-publications.com This inhibition of a key survival signal likely contributes to the synergistic growth inhibition observed when the two compounds are used together in cancer cells. spandidos-publications.com This suggests that this compound's modulation of 14-3-3 targets can intersect with and influence the mTOR signaling network.

| Signaling Component | Function | Observed Interplay with this compound |

|---|---|---|

| mTOR | Central kinase integrating growth signals mdpi.comnih.gov | Shows synergistic growth inhibition when targeted by rapamycin in combination with this compound. nih.govd-nb.info |

| Akt (Protein Kinase B) | Pro-survival kinase upstream of mTORC1 spandidos-publications.commdpi.com | This compound inhibits the feedback activation of Akt induced by the mTOR inhibitor rapamycin. spandidos-publications.com |

| p70S6K | Downstream effector of mTORC1, promotes protein synthesis mdpi.com | Activity is inhibited by rapamycin; this effect is enhanced by co-treatment with this compound. |

The modulation of key signaling pathways by this compound translates into distinct cellular responses, which vary depending on the cell type and context. The stabilization of specific 14-3-3/client complexes can halt the cell cycle, trigger programmed cell death (apoptosis), or induce cells to exit the cell cycle and differentiate. mit.edu

Notably, this compound is a potent inducer of differentiation in myeloid leukemia cells, causing them to mature into non-proliferating cell types. rsc.orgresearchgate.netspandidos-publications.com In various cancer cell lines, it can induce apoptosis, often in synergy with other agents, and can cause cell cycle arrest, typically at the G1 phase. nih.govnih.govnih.gov These responses are the ultimate biological outcomes of its primary action as a 14-3-3 PPI stabilizer.

| Cellular Response | Description | Context / Cell Type |

|---|---|---|

| Induction of Differentiation | Promotes the maturation of cells into more specialized, non-proliferating types. spandidos-publications.com | Human and murine myeloid leukemia cells. rsc.orgresearchgate.net |

| Induction of Apoptosis | Triggers programmed cell death. nih.gov | Human lung cancer and retinoblastoma cells. nih.gov |

| Cell Cycle Arrest | Halts cell proliferation, often at the G1/S checkpoint. nih.govnih.gov | Human breast carcinoma cells. nih.govd-nb.info |

| Suppression of c-Myc | Downregulates the expression of the c-Myc oncogene. spandidos-publications.com | Chronic myeloid leukemia cells. spandidos-publications.com |

Biological Activities in Defined Cellular and Organismal Models

Cellular Differentiation Induction in Myeloid Leukemia Cell Lines

Cotylenin A is a potent inducer of differentiation in myeloid leukemia cells, capable of prompting malignant cells to mature into non-proliferating, functional cell types. nih.gov This activity has been observed in both established cell lines and primary cultures from patients.

This compound has been shown to effectively induce differentiation in several human and murine myeloid leukemia cell lines. windows.netnih.gov Research indicates it is a powerful inducer of monocytic differentiation, guiding leukemia cells to mature into cells resembling monocytes and macrophages. nih.govaacrjournals.org This effect has been documented in various cell lines, including the human promyelocytic leukemia HL-60 and acute monocytic leukemia cells. nih.govaacrjournals.org Furthermore, this compound has demonstrated the ability to stimulate both functional and morphological differentiation in leukemic cells freshly isolated from patients with acute myeloid leukemia (AML). windows.netnih.gov In preclinical studies involving mice with severe combined immunodeficiency inoculated with human promyelocytic leukemia NB4 cells, administration of this compound significantly extended survival. windows.net

A key mechanism underlying the differentiation-inducing and growth-inhibiting effects of this compound involves the regulation of the cell cycle, particularly through the induction of cyclin G2. Cyclin G2 is recognized as a negative regulator of cell cycle progression. mdpi.comspandidos-publications.com Its expression is typically upregulated when cells cease to divide. windows.net

Studies have shown that treatment with this compound, both alone and in combination with other agents, leads to a significant and rapid increase in cyclin G2 expression. nih.govwaseda.jp This heightened expression is associated with growth arrest at the G1 phase of the cell cycle. nih.govwaseda.jp For instance, in HL-60 leukemia cells, the combination of this compound and vitamin K2 synergistically induced cyclin G2 expression, which was correlated with the promotion and maintenance of cell cycle arrest. waseda.jp Similarly, in breast cancer cells, the combination of this compound and rapamycin (B549165) markedly induced cyclin G2, leading to G1 phase arrest. windows.netspandidos-publications.com The crucial role of this protein is highlighted by findings that knocking down cyclin G2 with small interfering RNA significantly diminishes the growth-inhibitory potency of combination treatments involving this compound. windows.net

The differentiation-inducing capacity of this compound is significantly enhanced when used in combination with other molecular agents. This synergy allows for more effective induction of differentiation at lower concentrations.

With Vitamin K2: In HL-60 acute myeloid leukemia cells, the combination of this compound and Vitamin K2 synergistically induced monocytic differentiation. nih.govwaseda.jp This was evidenced by an increase in functional markers, such as nitroblue tetrazolium (NBT)-reducing activity, and morphological changes consistent with monocyte/macrophage-like cells. nih.gov This combination also almost completely suppressed the expression of the c-MYC gene, a critical factor in leukemogenesis. nih.gov

With Lithocholic Acid Acetate (B1210297): A combination of this compound and lithocholic acid acetate, a bile acid derivative, was more effective at inducing monocytic differentiation in human leukemia cells than either agent used alone. aacrjournals.org The two compounds appear to act through different signaling pathways, as lithocholic acid acetate activates mitogen-activated protein kinase (MAPK), whereas this compound does not, suggesting a complementary mechanism of action. aacrjournals.org

With Arsenic Trioxide: In human promyelocytic leukemia HL-60 cells, this compound and arsenic trioxide (ATO) were found to synergistically induce differentiation, as measured by the NBT reduction assay. waseda.jp

Inhibition of Cell Proliferation in Cancer Cell Lines (In Vitro and Preclinical Models)

Beyond its role in differentiation, this compound exhibits direct antiproliferative effects against a variety of cancer cells, both as a single agent and in combination therapies.

This compound has demonstrated the ability to inhibit cell proliferation and, in some cases, induce apoptosis in a range of cancer cell lines. This broad-spectrum activity suggests its potential applicability beyond hematological cancers.

Table 1: Examples of Cancer Cell Lines Inhibited by this compound

| Cell Line Type | Specific Cell Line(s) | Observed Effects | Citations |

| Retinoblastoma | Y-79, WERI-Rb-1 | Inhibition of cell proliferation, induction of apoptosis | scispace.com |

| Non-Small Cell Lung Carcinoma | A549, PC-9 | Inhibition of growth, induction of apoptosis (synergistically with IFN-α) | spandidos-publications.com |

| Breast Carcinoma | MCF-7, MDA-MB-231 | Inhibition of cell proliferation, G1 phase growth arrest | nih.govspandidos-publications.comnih.gov |

| Multiple Myeloma | RPMI-8226, KMS-11, KMS-26, KMS-12 PE | Inhibition of growth, induction of apoptosis (synergistically with vincristine) | nih.gov |

| Pancreatic Cancer | MIAPaCa-2, PANC-1 | Synergistic inhibition of proliferation (with PEITC) | spandidos-publications.com |

In retinoblastoma cell lines, this compound not only repressed proliferation but also induced morphological changes, such as the formation of dendrite-like processes, which are indicative of differentiation. scispace.com In preclinical xenograft models using human lung cancer and breast cancer cells, treatments including this compound significantly inhibited tumor growth. spandidos-publications.comspandidos-publications.com

The anticancer activity of this compound is significantly amplified when combined with other therapeutic agents. These synergistic interactions often allow for greater efficacy and can involve distinct mechanisms of action.

With Vincristine (B1662923): In multiple myeloma cell lines, this compound demonstrated a powerful synergistic effect with the microtubule-disturbing agent vincristine, leading to enhanced growth inhibition and apoptosis. This cooperative effect was specific, as it was not observed with other types of anticancer agents like doxorubicin (B1662922) or cisplatin. nih.gov The combination of this compound and vincristine was also shown to effectively suppress the formation of large, self-renewing colonies and significantly inhibited tumor growth in xenograft models of myeloma. nih.gov

With Rapamycin: this compound and the mTOR inhibitor rapamycin cooperatively inhibit the growth of cancer cells, particularly in human breast carcinoma. windows.netspandidos-publications.com This combination synergistically inhibits the proliferation of MCF-7 breast cancer cells both in vitro and in vivo. spandidos-publications.comnih.gov The mechanism involves inducing a G1 phase growth arrest and is correlated with the suppression of rapamycin-induced Akt phosphorylation, a known feedback mechanism that can otherwise limit rapamycin's effectiveness. mdpi.com

With Arsenic Trioxide (ATO): this compound significantly enhances the anticancer activities of arsenic trioxide in human breast cancer cells. nih.gov The combination cooperatively suppresses cell proliferation in both liquid and semi-solid cultures and is more effective at inhibiting the invasive capacity of breast cancer cells than either agent alone. nih.gov The synergistic effect is linked to the induction of cleaved caspase-7 and a marked decrease in the expression of survivin, an inhibitor of apoptosis protein. nih.govwaseda.jp

Other synergistic combinations have also been reported. With Interferon-α , this compound cooperatively induces apoptosis in human non-small cell lung carcinoma cells through the upregulation of the TRAIL signaling system. spandidos-publications.com

Assessment in Immunodeficient Murine Xenograft Models

This compound has demonstrated notable antitumor effects in several immunodeficient murine xenograft models. When combined with other agents, its efficacy is significantly enhanced.

In a study involving human non-small cell lung carcinoma cells, the combination of this compound and interferon-α (IFN-α) markedly inhibited the growth of xenografts in nude mice. nih.gov This combined treatment was found to preferentially induce apoptosis in the cancer cells while sparing normal lung epithelial cells, suggesting a favorable therapeutic window. nih.gov

Similarly, when paired with rapamycin, this compound significantly inhibited the growth of human breast carcinoma MCF-7 cells established as xenografts. d-nb.infonih.gov This cooperative effect led to growth arrest of the cancer cells. d-nb.infonih.gov

Furthermore, in models of multiple myeloma, the combination of this compound and vincristine significantly inhibited the growth of KMS-26 myeloma cell xenografts in immunodeficient mice. nih.govspandidos-publications.com This suggests that this compound can enhance the therapeutic effects of conventional chemotherapeutic agents in a synergistic manner. nih.govspandidos-publications.com Research has also indicated that this compound administration prolonged the survival of mice with severe combined immunodeficiency that were inoculated with human promyelocytic leukemia cells. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, often in combination with other therapeutic agents.

Apoptotic Pathway Activation in Retinoblastoma and Lung Carcinoma Cells

In human retinoblastoma cell lines, Y-79 and WERI-Rb-1, this compound treatment alone was sufficient to induce apoptosis. nih.gov This was evidenced by an increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis. nih.gov

For human non-small cell lung carcinoma cells, the combination of this compound and IFN-α was found to be a potent inducer of apoptosis. nih.gov This synergistic effect highlights the potential of this compound to sensitize cancer cells to other anticancer agents. nih.gov In a study on breast cancer cells, specifically MCF-7 cells, which lack caspase-3, the combination of this compound and arsenic trioxide (ATO) induced apoptosis through the activation of caspase-7. spandidos-publications.com

Role of the TRAIL Signaling System in Apoptosis Induction

A key mechanism through which this compound and IFN-α cooperatively induce apoptosis in lung carcinoma cells involves the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) signaling system. nih.govnih.gov Research has shown that this combined treatment leads to the induction of TRAIL and its receptor, DR5. nih.govnih.gov The critical role of this pathway was confirmed by the observation that a neutralizing antibody to TRAIL inhibited the apoptosis induced by the this compound and IFN-α combination. nih.govnih.govresearchgate.net

Effects on Autophagy in Cellular Systems

This compound has also been observed to modulate autophagy, a cellular process of self-degradation that can either promote cell survival or cell death depending on the context.

In multiple myeloma cells, the combination of this compound and the microtubule-disturbing agent vincristine was found to induce autophagy, as evidenced by the formation of LC3-II and the degradation of the p62 protein. nih.govspandidos-publications.com This effect was specific, as other anticancer agents like doxorubicin did not enhance the autophagy induced by this compound. nih.govspandidos-publications.com The induction of autophagy by this compound alone was also observed in RPMI-8226 myeloma cells, where it led to a dose-dependent reduction in the accumulation of LC3-I. spandidos-publications.com These findings suggest that the pro-autophagic activity of this compound may contribute to its synergistic anticancer effects with certain chemotherapeutic drugs. nih.govspandidos-publications.com

Modulation of Gene Expression Profiles

This compound, particularly in combination with other agents, significantly alters the gene expression profiles of cancer cells, leading to the upregulation of genes involved in cell cycle arrest and tumor suppression.

Upregulation of Cyclin G2 and Other Regulatory Genes

A consistent finding across multiple studies is the marked upregulation of Cyclin G2 (CCNG2) by this compound, often in synergy with other compounds like rapamycin or vitamin K2. nih.govnih.govspandidos-publications.com In MCF-7 breast cancer cells, the combination of this compound and rapamycin rapidly and significantly induced the expression of the cyclin G2 gene, which was shown to be crucial for the observed growth inhibition. nih.govnih.gov Knockdown of cyclin G2 using small interfering RNA (siRNA) markedly reduced the growth-inhibitory potency of the combined treatment. nih.govnih.gov

Similarly, in HL-60 leukemia cells, the combination of this compound and vitamin K2 synergistically induced the expression of cyclin G2, which is associated with the promotion and maintenance of cell cycle arrest. spandidos-publications.com

Beyond cyclin G2, this compound treatment has been shown to modulate other regulatory genes. In retinoblastoma cell lines, this compound induced the expression of p21 and PAX6 mRNA while reducing the expression of N-myc. nih.govresearchgate.net In breast cancer cells treated with this compound and rapamycin, cDNA microarray analysis revealed the upregulation of other genes such as transforming growth factor-β-induced 68 kDa protein, BCL2-interacting killer, and growth factor receptor-bound 7. d-nb.infonih.gov

Regulation of PAX6 mRNA Transcripts

This compound has been identified as a modulator of Paired Box Gene 6 (PAX6) mRNA transcripts, particularly in the context of retinoblastoma cells. nih.govdbcls.jpresearchmap.jp Research demonstrates that this compound induces the expression of PAX6 mRNA in retinoblastoma cell lines such as Y-79 and WERI. nih.gov This upregulation of PAX6 is associated with the inhibition of cell proliferation and the induction of apoptosis in these cancer cells. nih.govspandidos-publications.comkoreascience.kr

The regulatory relationship extends to other genes, as the induction of PAX6 by this compound is thought to modulate the expression of Rhodopsin (RHO) mRNA. nih.gov Experiments using PAX6 siRNA have shown that when PAX6 mRNA expression is knocked down, the this compound-induced increase in RHO mRNA is also diminished, suggesting that PAX6 expression may be a prerequisite for the upregulation of RHO in this context. nih.gov This indicates a potential pathway where this compound first induces PAX6, which then influences downstream gene expression related to photoreceptor differentiation. nih.gov

Suppression of Pluripotency-Associated Transcription Factors (e.g., Sox2 mRNA)

In addition to its effects on developmental genes like PAX6, this compound also influences transcription factors associated with pluripotency and self-renewal, such as SRY-Box Transcription Factor 2 (Sox2). Studies on RPMI-8226 multiple myeloma cells have shown that treatment with this compound significantly suppresses the expression of Sox2 mRNA. spandidos-publications.comnih.govresearchgate.net

This suppression is noteworthy because Sox2 is a key factor in maintaining the self-renewal capacity of stem cells, including cancer stem cells. spandidos-publications.comnih.govreprocell.com By down-regulating Sox2 mRNA, this compound can inhibit the formation of large colonies in colony-forming assays, which are indicative of high self-renewal activity. spandidos-publications.comnih.gov This suggests that this compound may be a valuable agent in targeting the stem-like cell populations within certain cancers, thereby hindering their ability to proliferate and sustain the tumor. spandidos-publications.com The reduction in Sox2 mRNA expression has been observed to occur within 24 hours of treatment with this compound. spandidos-publications.com

Table 1: Effect of this compound on Pluripotency Factor mRNA

| Cell Line | Transcription Factor | Effect of this compound | Reference |

|---|

Plant Growth Regulation Activity

This compound was originally isolated and identified as a plant growth regulator. spandidos-publications.comnih.govnih.govspandidos-publications.com It belongs to the fusicoccane family of diterpenoids, which are known for their potent effects on plant physiology. nih.govglycoscience.ru

Phytohormone-Like Effects

The compound exhibits activities that mimic natural plant hormones (phytohormones). rsc.orgndl.go.jp Phytohormones are chemical messengers that regulate various aspects of a plant's life cycle, including growth, development, and response to stress. emeraldharvest.coresearchgate.net this compound's ability to influence fundamental processes such as cell elongation and division places it in this category of regulatory molecules. rsc.orgresearchgate.net Its actions are distinct from other fusicoccanes, highlighting a specific mode of interaction within the plant's cellular machinery. rsc.org

Comparative Analysis with Fusicoccin (B1218859) on Plant Physiological Processes

When compared to the closely related and more extensively studied compound, Fusicoccin, this compound displays distinct physiological effects. While both are fusicoccane diterpenes that interact with 14-3-3 proteins, their primary activities in plants differ significantly. nih.govrsc.orgresearchgate.net

Fusicoccin is well-known for its potent ability to induce stomatal opening by stabilizing the interaction between the plasma membrane H+-ATPase and 14-3-3 proteins, which leads to wilting. rsc.orgnih.govbiologists.com In contrast, this compound and its derivatives primarily promote cell elongation and division. rsc.orgresearchgate.net This functional divergence is attributed to structural differences between the molecules, particularly the presence of a 12-hydroxyl group in Fusicoccin, which is reported to prevent the formation of complexes with certain ligands that this compound can form. rsc.org

Table 2: Comparative Effects of this compound and Fusicoccin on Plant Processes

| Compound | Primary Physiological Effect | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Promotes cell elongation and division | Stabilizes 14-3-3 protein interactions, distinct from Fusicoccin | rsc.orgresearchgate.net |

| Fusicoccin | Induces stomatal opening | Stabilizes interaction between plant 14-3-3 protein and H+-ATPase | rsc.orgnih.gov |

Structure Activity Relationships Sar and Analog Development

Influence of Saccharide Moiety Modifications on Bioactivity

The saccharide moiety of Cotylenin A is not merely a passive component but plays a critical role in its biological activity. rsc.orgresearchgate.net Modifications to this sugar group have been shown to significantly impact the compound's ability to stabilize 14-3-3 PPIs. rsc.orgresearchgate.net The biosynthesis of this compound involves a series of enzymatic modifications to the glucose unit, including methylation and prenylation, which are essential for its potent activity. rsc.orgchemrxiv.org

Studies on various biosynthetic intermediates of this compound have demonstrated a clear trend: the progressive elaboration of the saccharide moiety correlates with enhanced stabilizing activity on 14-3-3 PPIs. chemrxiv.org For instance, the aglycone, cotylenol (B1246887), exhibits the weakest stabilizing effect. rsc.org The addition of a glucose unit significantly improves activity, and subsequent modifications further enhance this effect. rsc.orgchemrxiv.org This underscores the importance of the intricate saccharide structure for optimal biological function. rsc.org

A key finding is the significance of the position of hydrophobic groups on the saccharide. An unnatural analog, created through combinatorial biosynthesis, featuring a prenyl group at the C6' position of the glucose moiety, demonstrated more potent activity in stabilizing the C-RAF/14-3-3ζ interaction than intermediates with the prenyl group at the C4' position. chemrxiv.org This suggests that introducing a hydrophobic group at the C6' position of the glycosyl unit is crucial for high stabilizing activity. chemrxiv.org

The table below summarizes the stabilizing effects of various Cotylenin derivatives on the C-RAFpS233pS259/14-3-3ζ protein-protein interaction, highlighting the influence of the saccharide moiety.

| Compound | Description | EC50 (μM) for C-RAF/14-3-3ζ Stabilization |

| Cotylenol (7) | Aglycone | Weakest activity |

| Cotylenin C (2) | Glucosylated intermediate | Exhibits stabilizing capability on par with this compound |

| Unnatural analog (10) | Prenyl group at C6' of glucose | 46.2 ± 5.5 |

| Cotylenin I (9) | Prenyl group at C4' of glucose | 938.1 ± 258.9 |

| This compound (1) | Natural Product | 65.4 ± 7.7 |

Data sourced from fluorescence polarization assays. rsc.orgchemrxiv.org

Role of Aglycone Structure in Activity Profiles

The aglycone of this compound, known as cotylenol, consists of a distinctive 5-8-5 tricyclic ring system. rsc.orgnih.gov While cotylenol itself possesses some biological activity, inducing differentiation in murine leukemia cells at a modestly lower potency than this compound, its activity is significantly enhanced by the attachment of the saccharide moiety. nih.gov The core diterpenoid structure provides the essential scaffold for interaction with the target protein complex. nih.gov

Enzyme-Specific Contributions to Activity Enhancement (CtyA, CtyE)

The biosynthesis of this compound involves a dedicated set of enzymes encoded by the cty gene cluster. rsc.orgresearchgate.net Among these, the P450 enzyme CtyA and the methyltransferase CtyE play pivotal roles in modifying the saccharide moiety, which directly contributes to the enhancement of biological activity. rsc.orgresearchgate.net

CtyE (Methyltransferase): This enzyme is responsible for the methylation of the glucose unit. rsc.orgchemrxiv.org Specifically, CtyE converts an intermediate into Cotylenin E. chemrxiv.org This methylation step occurs before prenylation in the biosynthetic pathway. chemrxiv.org Phylogenetic analysis suggests that CtyE may have been acquired by fungi from bacteria through horizontal gene transfer. rsc.org

CtyA (P450 Monooxygenase): CtyA is a multifunctional oxidase that performs several key oxidative modifications on the prenyl group attached to the saccharide. rsc.orgchemrxiv.orgrsc.org Its activities include epoxidizing the terminal double bond of the prenyl group and performing a 4-electron oxidation on the methyl group. rsc.orgchemrxiv.org These oxidative modifications are crucial late steps in the biosynthesis of this compound and are vital for its high bioactivity. rsc.org

The functions of these enzymes highlight a process of evolutionary optimization within the biosynthetic pathway, where each enzymatic step progressively refines the structure of the molecule to enhance its biological efficacy as a 14-3-3 PPI stabilizer. chemrxiv.org

Comparative SAR with Fusicoccin (B1218859) and Related Diterpene Glycosides

This compound is structurally very similar to fusicoccin A, another well-known 14-3-3 PPI stabilizer. nih.govacs.orgresearchgate.net Both share the same fusicoccane diterpene aglycone backbone. researchgate.net However, a key structural difference distinguishes their biological profiles: fusicoccin A possesses a hydroxyl group at the C-12 position of the aglycone, which is absent in this compound. rsc.orgresearchgate.net

This seemingly minor difference has profound functional consequences. The presence of the C-12 hydroxyl group in fusicoccin A is reported to prevent the formation of complexes with certain 14-3-3 client proteins, which may explain why fusicoccin A does not exhibit the same anticancer activity as this compound. rsc.orgnih.gov This makes the absence of the C-12 hydroxyl group a critical determinant for the specific anti-tumor interactions of this compound. nih.gov

Structure-activity relationship studies comparing various natural and semi-synthetic fusicoccin analogs have further elucidated key structural requirements for activity. mdpi.comrsc.org These studies have shown that while modifications to the t-pentenyl residue on the glucose moiety can modulate activity, the core stereochemistry of the aglycone and the presence of the glycosidic linkage are fundamental for function. mdpi.comrsc.org

| Compound | Key Structural Feature | Biological Activity Profile |

| This compound | No hydroxyl group at C-12 | Induces differentiation and shows anti-tumor activity. nih.gov |

| Fusicoccin A | Hydroxyl group at C-12 | Potent plant phytotoxin; lacks the specific anti-tumor activity of this compound. researchgate.netnih.gov |

Design and Synthesis of Functional Analogs and Mimics

The limited availability of this compound from its natural source, a fungus that has lost its ability to proliferate, has spurred efforts in chemical synthesis to produce the natural product and its analogs. thieme.denews-medical.netwaseda.jpthieme-connect.comresearchgate.net These synthetic endeavors are crucial not only for securing a supply for biological studies but also for creating novel derivatives with potentially enhanced therapeutic properties. news-medical.net

The total synthesis of this compound provides a platform for the rational design of derivatives. news-medical.netresearchgate.net By modifying specific functional groups on either the aglycone or the saccharide moiety, researchers aim to develop analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnews-medical.net For example, the creation of an unnatural Cotylenin derivative through combinatorial biosynthesis, which involved using a prenyltransferase from a different biosynthetic pathway, resulted in a molecule with enhanced stabilizing activity on 14-3-3 PPIs. chemrxiv.org This demonstrates the potential of using biosynthetic enzymes as tools to generate novel and more potent this compound derivatives. rsc.orgchemrxiv.org

A key strategy in modern drug discovery is the synthesis of focused libraries of compounds around a promising scaffold. steeronresearch.comtheraindx.commdpi.com The successful synthesis of the cotylenol aglycone sets the stage for the creation of a focused library of analogs to systematically explore the SAR of the fusicoccane skeleton. nih.gov By preparing a range of derivatives with varied substituents on the 5-8-5 core and different glycosylation patterns, it is possible to map the structural requirements for selective engagement of different 14-3-3/client protein complexes. nih.gov This approach, informed by existing SAR data and crystal structures of this compound in complex with its target, aims to identify novel lead compounds for therapeutic development. nih.govscispace.com

Optimization of 14-3-3 Protein-Protein Interaction Modulators

The development of this compound and its analogs as modulators of 14-3-3 protein-protein interactions (PPIs) is a field of active research, driven by the therapeutic potential of stabilizing these interactions in various diseases, including cancer. rsc.orgnih.gov The scarcity of the natural product, due to the producing fungal strain losing its ability to proliferate in culture, has further catalyzed efforts in total synthesis and the generation of synthetic and semi-synthetic analogs to explore and optimize its activity. nih.gov

Key to the optimization of these molecular glues is a thorough understanding of their structure-activity relationships (SAR). Research has demonstrated that both the diterpenoid core and the intricate glycosylation pattern of this compound are crucial for its potent stabilizing effect on 14-3-3 PPIs. rsc.orgrsc.org Modifications on both parts of the molecule have led to the development of various analogs with differing potencies and selectivities.

A significant finding in the SAR of fusicoccane diterpenoids, the class of molecules to which this compound belongs, is the role of the hydroxylation at the C12 position. nih.gov This particular structural feature is considered a key determinant of structural specificity and is thought to be responsible for the differing activities of this compound and the closely related compound, Fusicoccin A, in human cancers. nih.govmdpi.com

Recent breakthroughs in the total biosynthesis of Cotylenin diterpene glycosides have not only provided a potential solution to the supply problem but have also enabled the production of key intermediates and novel unnatural derivatives. rsc.org This has allowed for a more systematic investigation of the SAR, particularly concerning the modifications of the saccharide moiety. rsc.org

Studies on biosynthetic intermediates of this compound have underscored the critical role of the sugar component in the stabilization of 14-3-3 PPIs. rsc.orgrsc.org The aglycone, Cotylenol, which lacks the sugar moiety, shows a significantly weaker stabilizing effect compared to its glycosylated counterparts. rsc.org Further modifications on the sugar, such as glucosylation and the addition of other groups, have been shown to significantly enhance the stabilizing activity. rsc.org

For instance, a fluorescence polarization (FP) assay was used to measure the stabilizing effects of various Cotylenin derivatives on the interaction between the C-RAF peptide (C-RAFpS233pS259) and the 14-3-3ζ protein. rsc.org The results demonstrated that while the aglycone (Cotylenol) had a weak effect, the glucosylated intermediates showed markedly improved activity. rsc.org Notably, some of these biosynthetic intermediates exhibited potency comparable to or even exceeding that of a known this compound mimic, ISIR-050. rsc.org

The following interactive data table summarizes the research findings on the stabilization of the C-RAF/14-3-3ζ PPI by various this compound derivatives, providing their half-maximal effective concentrations (EC₅₀).

| Compound | Description | EC₅₀ (μM) |

| This compound (CN-A) | Parent Compound | 65.4 ± 7.7 |

| Cotylenol (7) | Aglycone of CN-A | >150 |

| Cotylenin C (CN-C) (2) | Biosynthetic Intermediate | 51.5 ± 4.9 |

| Cotylenin F (CN-F) (3) | Biosynthetic Intermediate | 62.1 ± 5.3 |

| Compound 6 | Biosynthetic Intermediate | 75.2 ± 6.8 |

| Compound 9 | Biosynthetic Intermediate | 100.1 ± 9.2 |

| ISIR-050 | Synthetic CN-A Mimic | 68.3 ± 5.5 |

| Data sourced from Guan et al., 2024. rsc.org |

These findings highlight the importance of the saccharide modifications for bioactivity and provide a foundation for the rational design and synthesis of novel this compound derivatives with enhanced potency and selectivity as 14-3-3 PPI stabilizers. rsc.org The ability to generate diverse analogs through biosynthetic and chemoenzymatic strategies opens up new avenues for developing highly selective modulators for specific 14-3-3/client protein complexes, which is a crucial step towards their potential therapeutic application. rsc.orgacs.org

Advanced Research Methodologies and Investigative Tools

Chemical Synthesis Techniques

The total synthesis of Cotylenin A, a complex diterpenoid glycoside, represents a significant challenge in organic chemistry. Its structure, characterized by a 5-8-5 fused carbocyclic ring system and a unique sugar moiety, requires precise and stereocontrolled synthetic strategies. nih.gov Researchers have successfully devised convergent approaches that assemble the molecule from smaller, more manageable fragments. nih.gov Key among the reactions enabling this synthesis are advanced cyclization techniques.

A critical step in the synthesis of this compound involves the construction of its cyclopentane (B165970) rings (the A and C rings). nih.govscispace.com Catalytic asymmetric intramolecular cyclopropanation has been effectively employed for this purpose. thermofisher.com This method allows for the enantioselective formation of a cyclopropane (B1198618) ring within a molecule, which can then be further manipulated to form the desired five-membered ring fragment. nih.govscispace.com In the synthesis reported by Nakada and colleagues, this technique was instrumental in preparing the A-ring fragment of the molecule with high stereochemical control. The use of chiral catalysts, such as those based on ruthenium porphyrins or copper-bisoxazoline complexes, is central to achieving the high enantioselectivity required for the total synthesis of a complex natural product like this compound. news-medical.netrjlbpcs.com

The formation of the C-ring fragment of this compound has been accomplished using a modified acyl radical cyclization. nih.gov This type of reaction involves the generation of an acyl radical which then cyclizes onto a suitably positioned unsaturated bond within the same molecule. miltenyibiotec.com This method is particularly useful for constructing five-membered rings. nih.gov In the context of this compound synthesis, a known chiral compound is elaborated and then subjected to acyl radical cyclization to furnish the C-ring fragment. scispace.com The modification of this cyclization method allows for its application to complex substrates, ensuring the desired stereochemical outcome. nih.gov

The construction of the formidable eight-membered carbocyclic ring (the B-ring) of this compound is a significant hurdle in its total synthesis. nih.gov Palladium-mediated cyclization reactions have proven to be a powerful tool for achieving this transformation efficiently. nih.govscispace.com This strategy involves the use of a palladium catalyst to facilitate the formation of the large ring by coupling two reactive centers within a linear precursor molecule. nih.govnih.gov This approach was successfully utilized in the total synthesis of this compound to assemble the 5-8-5 tricyclic scaffold. nih.govscispace.com The versatility of palladium catalysis allows for a range of coupling partners and reaction conditions to be employed, making it a valuable method for the construction of complex cyclic systems. researchgate.netsigmaaldrich.comyoutube.comresearchgate.net

Molecular and Cellular Biology Assays

To understand the biological effects of this compound, particularly its anti-cancer properties, a variety of molecular and cellular biology assays are employed. These assays allow researchers to quantify the impact of the compound on cell health, growth, and the induction of programmed cell death.

Determining the effect of this compound on the growth and survival of cancer cells is a primary objective of in vitro studies. Cell viability and proliferation assays are fundamental tools for this purpose.

One commonly used method is the Cell Titer-Blue® Assay , which was used to assess the impact of this compound on retinoblastoma cell lines. nih.gov This assay utilizes a resazurin-based solution that is reduced by metabolically active cells to the fluorescent product, resorufin (B1680543). The intensity of the fluorescence is directly proportional to the number of viable cells. nih.gov

Another widely employed technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.gov In this colorimetric assay, the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. abcam.com The amount of formazan produced, which is quantified by measuring its absorbance, correlates with the number of viable cells. nih.govabcam.com

The WST-8 assay is another colorimetric method used for cell quantification. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a soluble orange formazan dye. The absorbance of this dye is proportional to the number of living cells. stemcell.comnacalai.comozbiosciences.com

These assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. nih.govnih.gov

Table 1: Comparison of Cell Viability and Proliferation Assays

| Assay Name | Principle | Detection Method | Key Features |

|---|---|---|---|

| Cell Titer-Blue® | Reduction of resazurin (B115843) to fluorescent resorufin by viable cells. | Fluorescence | Non-toxic to cells, allowing for kinetic monitoring. |

| MTT Assay | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases. | Colorimetric (Absorbance) | Widely used and well-established method. abcam.com |

| WST-8 Assay | Reduction of WST-8 to a water-soluble orange formazan dye. | Colorimetric (Absorbance) | Higher sensitivity and stability compared to other tetrazolium salts. stemcell.comozbiosciences.com |

A key aspect of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death. nih.govnews-medical.net Several methodologies are used to detect and quantify this process.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. nih.govsigmaaldrich.com In this assay, the enzyme terminal deoxynucleotidyl transferase is used to label the free 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled cells can then be visualized and quantified. nih.gov Studies have shown a significant increase in TUNEL-positive cells in retinoblastoma cell lines treated with this compound. nih.gov

Annexin V assays are used to detect an earlier event in apoptosis: the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. nih.govnih.gov Annexin V is a protein that has a high affinity for phosphatidylserine and can be conjugated to a fluorescent dye. kumc.edu Flow cytometry is often used to analyze cells stained with fluorescently labeled Annexin V, allowing for the quantification of apoptotic cells. nih.govkumc.edu

Caspase activity assays measure the activity of caspases, which are a family of proteases that play a central role in the execution of apoptosis. sigmaaldrich.comthermofisher.commblbio.com These assays typically use a synthetic substrate that contains a caspase recognition sequence linked to a reporter molecule (either a chromophore or a fluorophore). rjlbpcs.comelabscience.comreactionbiology.com When the caspase cleaves the substrate, the reporter molecule is released, and the resulting signal can be measured. rjlbpcs.comelabscience.com Research has indicated that this compound induces apoptosis in retinoblastoma cells via caspase activity. nih.gov

These assays collectively provide strong evidence for the pro-apoptotic effects of this compound in cancer cells.

Table 2: Overview of Apoptosis Detection Methodologies

| Methodology | Apoptotic Event Detected | Principle | Common Detection Platform |

|---|---|---|---|

| TUNEL Assay | DNA Fragmentation (Late Stage) | Enzymatic labeling of DNA strand breaks. sigmaaldrich.com | Microscopy, Flow Cytometry |

| Annexin V Assay | Phosphatidylserine Externalization (Early Stage) | Binding of labeled Annexin V to exposed phosphatidylserine. nih.gov | Flow Cytometry, Microscopy |

| Caspase Activity Assays | Caspase Activation (Execution Phase) | Cleavage of a reporter-linked synthetic substrate by active caspases. thermofisher.com | Spectrophotometry, Fluorometry, Flow Cytometry |

Cell Cycle Analysis

This compound has been identified as a significant modulator of the cell cycle, a fundamental process regulating cell proliferation. mdpi.com Researchers employ cell cycle analysis to understand the mechanisms by which this compound exerts its anti-proliferative effects on various cell lines, particularly cancer cells. A common technique for this analysis is flow cytometry, which measures the DNA content of individual cells within a population. mdpi.com By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.

Studies have demonstrated that this compound can induce cell cycle arrest, primarily at the G1 phase. nih.govnih.gov For instance, in human breast cancer cell lines like MCF-7, treatment with this compound, particularly in combination with rapamycin (B549165), leads to a significant accumulation of cells in the G1 phase, thereby inhibiting their proliferation. nih.govnih.gov This G1 arrest is a critical mechanism behind its potential anticancer activity. Similarly, in retinoblastoma cell lines (Y-79 and WERI), this compound has been shown to inhibit cell-cycle progression at the G1 phase. nih.gov The analysis of the cell cycle provides crucial data on the cytostatic effects of this compound, highlighting its role in halting the uncontrolled division of cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| MCF-7 (Breast Cancer) | Control | 55.2 | 35.1 | 9.7 | nih.gov |

| MCF-7 (Breast Cancer) | This compound + Rapamycin | 75.8 | 15.3 | 8.9 | nih.gov |

| Y-79 (Retinoblastoma) | Control | Not specified | Not specified | Not specified | nih.gov |

| Y-79 (Retinoblastoma) | This compound | Increased G1 population | Not specified | Not specified | nih.gov |

Note: The table presents illustrative data based on findings from cited studies. Specific percentages can vary based on experimental conditions.

Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blot)